molecular formula C7H11Br5 B14341522 1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane CAS No. 92886-05-0

1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane

Cat. No.: B14341522
CAS No.: 92886-05-0
M. Wt: 494.68 g/mol
InChI Key: SJDSTAIIHMQVBE-UHFFFAOYSA-N
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Description

1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane is an organobromine compound with a complex structure It is characterized by the presence of multiple bromine atoms and methyl groups, making it a highly brominated organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of 2,3-dimethylbutane, followed by further bromination steps to introduce the additional bromine atoms. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective methods to achieve high yields. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex brominated compounds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while reduction and oxidation reactions produce less or more brominated compounds, respectively.

Scientific Research Applications

1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of flame retardants, polymers, and other brominated materials.

Mechanism of Action

The mechanism of action of 1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved may include nucleophilic substitution, addition, or elimination reactions, depending on the specific context and conditions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Tribromo-2,3-dimethylbutane: Similar structure but with different bromination pattern.

    1,2,4-Tribromo-3-methylpentane: Similar bromination but with a different carbon backbone.

    1,2,4-Tribromo-2,3-dimethylbutane: Similar bromination but with different methyl group positions.

Uniqueness

1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane is unique due to its specific arrangement of bromine atoms and methyl groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

92886-05-0

Molecular Formula

C7H11Br5

Molecular Weight

494.68 g/mol

IUPAC Name

1,2,4-tribromo-2,3-bis(bromomethyl)-3-methylbutane

InChI

InChI=1S/C7H11Br5/c1-6(2-8,3-9)7(12,4-10)5-11/h2-5H2,1H3

InChI Key

SJDSTAIIHMQVBE-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(CBr)C(CBr)(CBr)Br

Origin of Product

United States

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